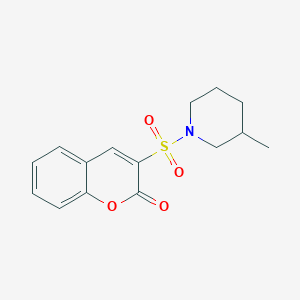

3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

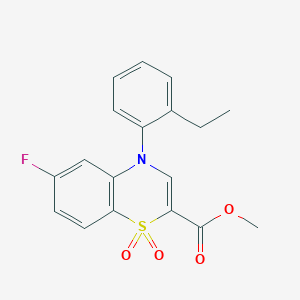

The compound “3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one” is a derivative of chromen-2-one with a 3-methylpiperidine group attached via a sulfonyl linkage. Chromen-2-one derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The 3-methylpiperidine moiety is a common structural fragment in medicinal chemistry, known for its role in increasing lipophilicity and improving bioavailability .

Molecular Structure Analysis

The compound contains a chromen-2-one moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. It also contains a 3-methylpiperidine group, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached at the 3-position .Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atom or any functional groups they may carry . Chromen-2-one derivatives can undergo reactions at their carbonyl group or aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity and affect its solubility .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Piperidine derivatives, such as the one , are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The compound could be used as a synthetic fragment for designing drugs .

Anticancer Activity

Some piperidine derivatives have shown potential anticancer activity . For example, spirooxindolopyrrolidine-embedded piperidinone, a related compound, showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .

Antimicrobial Evaluations

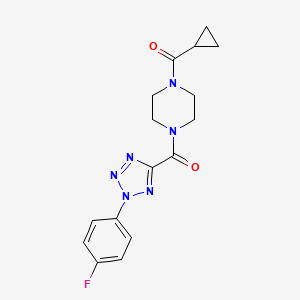

Antiviral Agents

Isatin derivatives, which are related to the compound , have been synthesized as broad-spectrum antiviral agents . Their activities were assessed using in vitro and in silico approaches .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Multicomponent Reactions

Piperidines are involved in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product . The compound could potentially be used in such reactions .

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-5-4-8-16(10-11)21(18,19)14-9-12-6-2-3-7-13(12)20-15(14)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWUHDKJJRFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)

![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)

![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)